molecular formula C26H21N5O5 B2714944 N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide CAS No. 1189735-40-7

N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

Cat. No.: B2714944
CAS No.: 1189735-40-7
M. Wt: 483.484
InChI Key:
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and triazoloquinazoline precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining benzo[d][1,3]dioxole derivatives with triazoloquinazoline intermediates under acidic or basic conditions.

    Cyclization Reactions: Forming the triazoloquinazoline ring system through intramolecular cyclization.

    Acylation Reactions: Introducing the acetamide group via acylation using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline core structures.

    Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c32-23(27-18-10-11-21-22(14-18)36-16-35-21)15-30-26(34)31-20-9-5-4-8-19(20)24(33)29(25(31)28-30)13-12-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCUNCDIUBBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5C(=O)N(C4=N3)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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